molecular formula C10H14ClNO2 B1645583 Methyl 2-amino-2-phenylpropanoate hydrochloride CAS No. 191796-90-4

Methyl 2-amino-2-phenylpropanoate hydrochloride

Cat. No. B1645583
CAS RN: 191796-90-4
M. Wt: 215.67 g/mol
InChI Key: VBBAHSFGHQGGNJ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-phenylpropanoate hydrochloride” is a chemical compound with the CAS Number: 191796-90-4 . It has a molecular weight of 215.68 and its IUPAC name is methyl 2-amino-2-phenylpropanoate hydrochloride . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is available in solid form .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-2-phenylpropanoate hydrochloride” is 1S/C10H13NO2.ClH/c1-10(11,9(12)13-2)8-6-4-3-5-7-8;/h3-7H,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-phenylpropanoate hydrochloride” is a solid substance . It has a molecular weight of 215.68 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 2-amino-2-phenylpropanoate hydrochloride has been utilized in the synthesis of amino acid ester isocyanates, showing potential in chemical syntheses involving esters of substituted monobasic acids and isocyanates (Tsai, Takaoka, Powell, & Nowick, 2003).
  • It has also played a role in the development of various 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, which have applications in immunosuppression, particularly in organ transplantation (Kiuchi et al., 2000).

Biomedical Research

  • Research has explored the potential of amino acetate functionalized Schiff base organotin(IV) complexes in cancer treatment. These complexes have demonstrated significant cytotoxicity against various human tumor cell lines, indicating their potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
  • The compound has also been used in the synthesis of novel N-(α-Bromoacyl)-α-amino esters containing valyl moiety, which have been investigated for their cytotoxicity, anti-inflammatory, and antibacterial activity. These compounds may be beneficial for incorporation in prodrugs (Yancheva et al., 2015).

Organic Chemistry and Synthesis

  • It is involved in asymmetric syntheses of β-hydroxy-α-amino acids via α-hydroxy-β-amino esters, showing its significance in the preparation of various amino acids (Davies et al., 2013).
  • Methyl 2-amino-2-phenylpropanoate hydrochloride is used in electron-transfer-initiated photoreactions, highlighting its role in photochemical studies (Kurauchi, Nobuhara, & Ohga, 1986).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

methyl 2-amino-2-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13-2)8-6-4-3-5-7-8;/h3-7H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBAHSFGHQGGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-phenylpropanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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